

N-Alkylated Pyrimidine Diamines: A Comparative Guide to Biological Activity

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Compound of Interest

Compound Name: *N2,N2-dimethylpyrimidine-2,5-diamine*

CAS No.: 56621-99-9

Cat. No.: B1280955

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For Researchers, Scientists, and Drug Development Professionals

N-alkylated pyrimidine diamines represent a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery and development. This guide provides a comparative analysis of their performance against various biological targets, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in evaluating the potential of these compounds for their specific research needs.

Quantitative Comparison of Biological Activity

The following table summarizes the *in vitro* activity of various N-alkylated pyrimidine diamine derivatives against a range of biological targets. The data, presented as IC50 values, highlight the potency of these compounds as inhibitors of key enzymes and their efficacy in cellular assays.

Compound ID	Target	IC50 (nM)	Cell Line	Assay Type	Reference
3g	CDK2/cyclin A	83	-	Kinase Assay	[1][2]
3c	CDK9/cyclin T1	65	-	Kinase Assay	[1][2]
2a	-	-	MDA-MB-231	Antiproliferative (SRB)	[1][2]
2d	-	-	MDA-MB-231	Antiproliferative (SRB)	[1][2]
3b	-	-	MDA-MB-231	Antiproliferative (SRB)	[1][2]
8	EGFR	-	A431	Cellular Proliferation	[3]
9	VEGFR-1	-	-	Kinase Assay	[3]
13	VEGFR-2	-	-	Kinase Assay	[3]
2a (N-benzyl)	-	4000-8000	Various Tumor Cell Lines	Cell Viability	[4]
A12	FAK	-	A549	Antiproliferative	[5]
A12	FAK	-	MDA-MB-231	Antiproliferative	[5]
12i	CDK2	52	-	Kinase Assay	[6]
12i	CDK9	124	-	Kinase Assay	[6]
20a	CDK2	4	-	Kinase Assay	[6]
20a	CDK9	9	-	Kinase Assay	[6]

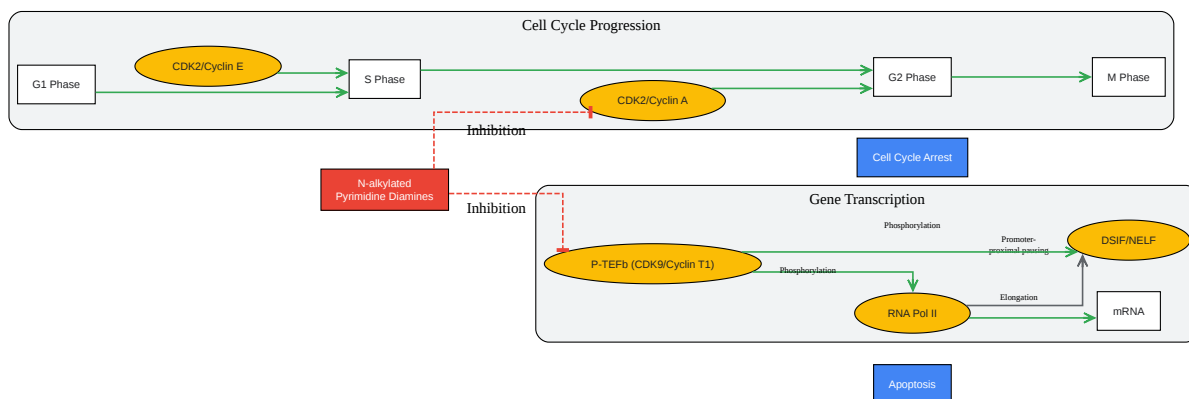
20a	-	462	HCT116	Antiproliferative	[6]
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Key Signaling Pathways and Mechanisms

N-alkylated pyrimidine diamines have been shown to modulate several critical signaling pathways implicated in cancer and other diseases. Their primary mechanism of action often involves the competitive inhibition of ATP binding to the kinase domain of key enzymes.

Cyclin-Dependent Kinase (CDK) Inhibition Pathway

Several N-alkylated pyrimidine diamines are potent inhibitors of CDKs, particularly CDK2 and CDK9.[1][2] These kinases are crucial regulators of cell cycle progression and gene transcription.[2] By inhibiting CDK2, these compounds can induce cell cycle arrest, typically at the G2/M phase, preventing cancer cell proliferation.[1][2] Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), disrupts the transcription of anti-apoptotic proteins, leading to apoptosis in cancer cells.

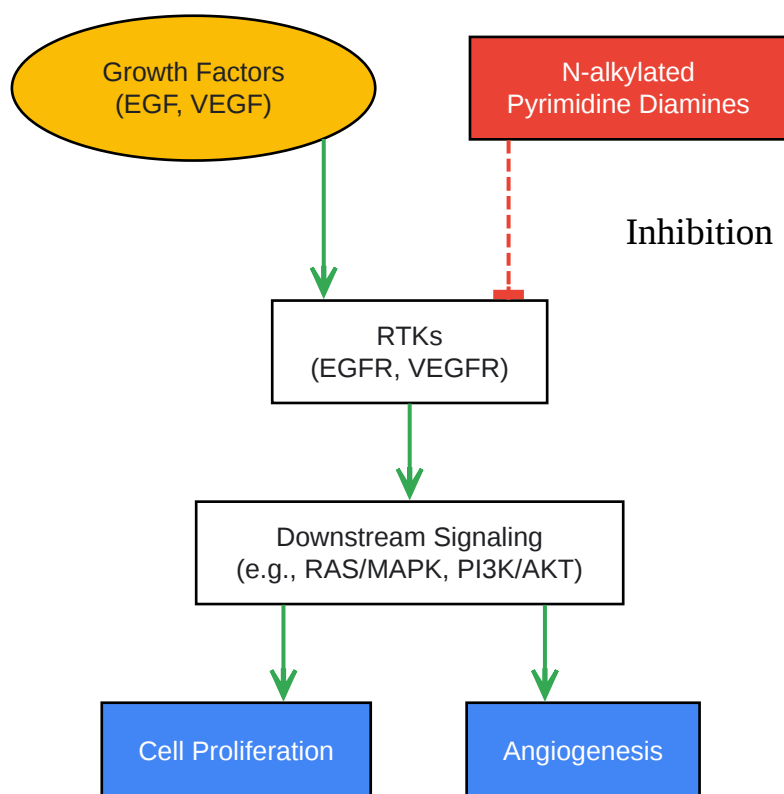


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Caption: Inhibition of CDK2 and CDK9 by N-alkylated pyrimidine diamines.

Receptor Tyrosine Kinase (RTK) Inhibition Pathway

Certain N-alkylated pyrimidine diamines have demonstrated inhibitory activity against multiple receptor tyrosine kinases (RTKs), including EGFR, VEGFR-1, and VEGFR-2.[3] These receptors are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. By blocking the activity of these RTKs, the compounds can effectively inhibit tumor growth and the formation of new blood vessels that supply tumors.



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Caption: Inhibition of Receptor Tyrosine Kinases (RTKs).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common assays used to evaluate the biological activity of N-alkylated pyrimidine diamines.

Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

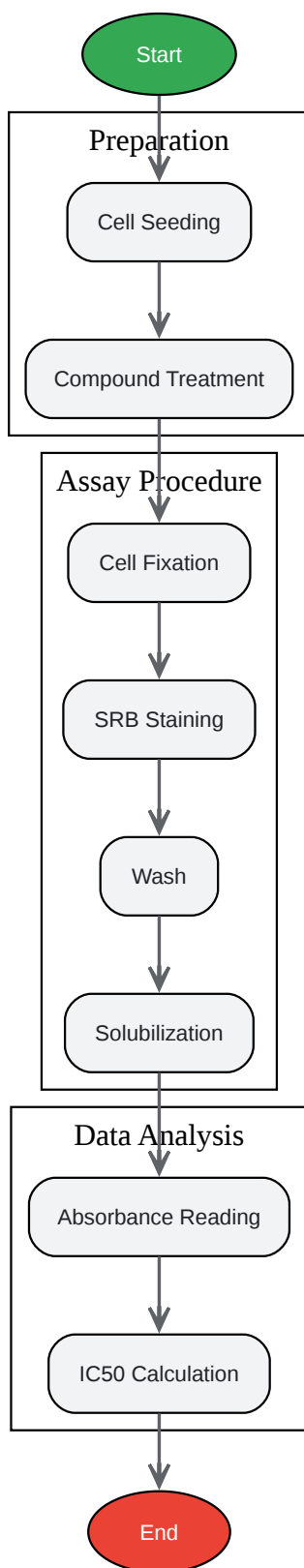
- Reagents and Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:

- The test compound is serially diluted and incubated with the kinase enzyme in the assay buffer.
- The kinase reaction is initiated by the addition of the substrate peptide and ATP.
- The reaction is allowed to proceed for a specified time at a controlled temperature.
- The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection reagent and a luminometer or spectrophotometer.
- IC50 values are calculated by plotting the percent inhibition against the compound concentration.

Cell Proliferation (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density, and by extension, cell proliferation and cytotoxicity.

- **Cell Culture:** Cancer cell lines (e.g., MDA-MB-231, A431) are cultured in appropriate media and seeded in 96-well plates.
- **Compound Treatment:** After cell attachment, the cells are treated with various concentrations of the N-alkylated pyrimidine diamine for a specified period (e.g., 72 hours).
- **Cell Fixation:** The cells are fixed with trichloroacetic acid (TCA).
- **Staining:** The fixed cells are stained with SRB dye.
- **Measurement:** The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
- **Analysis:** The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.



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Caption: Workflow for a typical SRB cell proliferation assay.

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